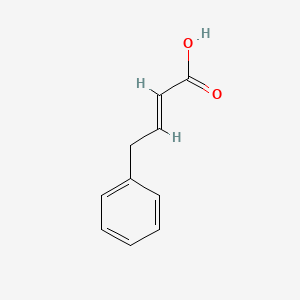

(E)-4-Phenyl-2-butenoic acid

Description

Overview of Butenoic Acids as a Compound Class in Organic Chemistry

Butenoic acids are a class of unsaturated carboxylic acids characterized by a four-carbon chain containing a carbon-carbon double bond. wikipedia.org The position of this double bond gives rise to different isomers, each with distinct chemical properties. The main isomers include 2-butenoic acid (crotonic acid and isocrotonic acid) and 3-butenoic acid. wikipedia.org These compounds are considered short-chain unsaturated fatty acids and serve as fundamental building blocks in organic synthesis. drugbank.com Their reactivity is largely dictated by the interplay between the carboxylic acid group and the double bond.

(E)-4-Phenyl-2-butenoic acid is a derivative of 2-butenoic acid, where a phenyl group is attached to the fourth carbon. This substitution significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for various chemical transformations.

Table 1: Isomers of Butenoic Acid

| Common Name | IUPAC Name | Chemical Formula | Structural Isomer |

| Crotonic acid | (2E)-but-2-enoic acid | C₄H₆O₂ | 2-butenoic acid |

| Isocrotonic acid | (2Z)-but-2-enoic acid | C₄H₆O₂ | 2-butenoic acid |

| 3-Butenoic acid | But-3-enoic acid | C₄H₆O₂ | 3-butenoic acid |

Importance of α,β-Unsaturated Carboxylic Acids in Chemical Synthesis and Biological Contexts

This compound belongs to the broader class of α,β-unsaturated carboxylic acids. These compounds are characterized by a double bond between the alpha and beta carbon atoms relative to the carboxyl group. britannica.com This conjugated system is a key feature that imparts unique reactivity and makes them valuable intermediates in organic synthesis. chemistryviews.org

The electrophilic nature of both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic attacks, including conjugate additions like the Michael reaction. wikipedia.org This reactivity is fundamental to constructing more complex molecular architectures. Furthermore, α,β-unsaturated carbonyl compounds are excellent dienophiles in Diels-Alder reactions and can act as ligands for metal complexes. wikipedia.org Their synthesis can be achieved through various methods, including the Perkin reaction and aldol (B89426) condensation. wikipedia.org

From a biological perspective, α,β-unsaturated carbonyl compounds are found in numerous naturally occurring products and are implicated in various biological processes. chemistryviews.orgnih.gov Their ability to interact with biological nucleophiles, such as amino and sulfhydryl groups in proteins, is a key aspect of their biological activity. nih.gov This reactivity, however, can also lead to cytotoxicity, making the study of their structure-activity relationships crucial. nih.gov

Historical Context and Early Studies of this compound and its Analogues

The study of this compound is closely linked to the extensive research on its simpler analogue, cinnamic acid. Cinnamic acid, or (E)-3-phenyl-2-propenoic acid, has a long history, being a naturally occurring compound found in plants like cinnamon. nih.gov Early studies on cinnamic acid and its derivatives laid the groundwork for understanding the reactivity and potential applications of related α,β-unsaturated aromatic acids.

The synthesis of α,β-unsaturated acids, including analogues of this compound, has traditionally been accomplished through classic organic reactions. For instance, the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), has been a cornerstone in synthesizing cinnamic acids. Similarly, the Wittig and Horner-Wadsworth-Emmons reactions have been employed to construct the α,β-unsaturated system, although these methods can generate significant byproducts. chemistryviews.org

Current Research Landscape and Future Trajectories for this compound Derivatives

Current research continues to explore the synthetic utility and biological potential of this compound and its derivatives. Modern synthetic methods are being developed to provide more efficient and environmentally friendly routes to these compounds. For example, chemo-enzymatic approaches that combine enzymatic reduction of carboxylic acids with the Wittig reaction are emerging as a novel strategy for synthesizing α,β-unsaturated esters. nih.gov

The derivatives of this compound are being investigated for a wide range of applications. In medicinal chemistry, the core structure is seen as a valuable scaffold for developing new therapeutic agents. By modifying the phenyl ring and the carboxylic acid group, researchers are creating analogues with potential antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com The understanding that the biological efficacy of these derivatives is closely tied to the nature and position of substituents on the cinnamic acid framework is driving the synthesis of novel compounds with enhanced activities. nih.gov

Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: Creating more efficient and selective catalysts for the synthesis of this compound and its derivatives will be a priority. This includes the use of biocatalytic systems for greener chemical processes. rsc.org

Exploration of Biological Activities: Further investigation into the pharmacological potential of these compounds is warranted. This includes screening for new biological targets and understanding the mechanisms of action of bioactive derivatives.

Materials Science Applications: The ability of α,β-unsaturated systems to undergo polymerization opens up possibilities for creating novel polymers with specific properties. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBUQIQXUBOQAI-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 4 Phenyl 2 Butenoic Acid and Its Structural Analogues

Established Synthetic Pathways for (E)-4-Phenyl-2-butenoic Acid

A primary method for synthesizing the backbone of these compounds is the Friedel-Crafts acylation. researchgate.net This reaction involves treating an aromatic compound, such as benzene (B151609) or its derivatives, with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.netgoogle.com The reaction produces β-aroylacrylic acids, such as (E)-4-phenyl-4-oxo-2-butenoic acid, which are direct precursors to the target molecule. google.com

The mechanism involves the activation of maleic anhydride by the Lewis acid, forming a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com While effective, this method can present challenges. Reaction times are often very long, with some syntheses requiring 48 hours or more to reach completion. google.com A significant drawback noted in industrial applications is the work-up procedure; after quenching the reaction, the product and the aluminum chloride catalyst (as aluminum hydroxide) are both present in the aqueous layer, which can complicate the separation and purification process. google.com

Table 1: Examples of Friedel-Crafts Acylation with Maleic Anhydride Data sourced from patent literature describing the synthesis of (E)-4-aryl-4-oxo-2-butenoic acids. google.com

| Aromatic Substrate | Reaction Time (hours) | Yield (%) | Purity by HPLC (%) |

|---|---|---|---|

| 1,2-Dimethoxybenzene | 48 | 62.1 | 96.5 |

| 3-Chloro-4-methoxytoluene | 51 | 60.5 | 96.3 |

Aldol-type condensation reactions provide an alternative route to the α,β-unsaturated acid structure. Specifically, a Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize, is applicable here. lumenlearning.com In this context, a ketone like acetophenone (B1666503) can react with a glyoxylic acid derivative to form a 4-oxo-4-phenyl-2-butenoic acid intermediate. The reaction proceeds via the formation of a ketone enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl group of the glyoxylic acid. lumenlearning.comlibretexts.org Subsequent dehydration of the resulting β-hydroxy acid product, often promoted by heat, yields the final conjugated system. libretexts.orgmasterorganicchemistry.com

While direct synthesis from potassium benzylidene pyruvate (B1213749) derivatives is not widely documented, a related and classic approach is the Perkin reaction. wikipedia.orglibretexts.org This reaction synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde (e.g., benzaldehyde) with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., potassium acetate). iitk.ac.inbyjus.com The base generates a carbanion from the anhydride, which attacks the aldehyde. byjus.com The resulting intermediate undergoes hydrolysis to yield the final product, such as cinnamic acid, which shares the core structure of this compound. longdom.org

Synthesis of Chiral and Stereoisomeric Forms of 4-Phenyl-2-butenoic Acid

The synthesis of specific stereoisomers is crucial for many applications. The double bond in 4-phenyl-2-butenoic acid can exist in either the (E) or (Z) configuration. The (E)-isomer is generally the more thermodynamically stable product in condensation reactions due to reduced steric hindrance, but the (Z)-isomer is also a known compound. nih.govresearchgate.net

For creating chiral centers, asymmetric synthesis methods are employed. A relevant strategy is the asymmetric Reformatsky reaction, which can produce chiral β-hydroxy esters, key precursors to chiral acids. theaic.orgnrochemistry.comwikipedia.org This reaction involves condensing an aldehyde with an α-halo ester using zinc metal. wikipedia.org By incorporating a chiral ligand, such as one derived from (+)-norephedrine, the reaction can proceed with high enantioselectivity, yielding a specific (R) or (S) enantiomer. theaic.orgnih.gov For instance, reactions between substituted benzaldehydes and α-bromoesters in the presence of a chiral amide ligand have been shown to produce β-hydroxy esters with significant enantiomeric excess (ee). theaic.org

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes sustainability. One green approach is the use of biocatalysis. Multi-enzyme cascade reactions have been developed for the stereoselective synthesis of related compounds. polimi.it These systems can combine an ene-reductase (ER) to reduce a carbon-carbon double bond with an alcohol dehydrogenase (ADH) for carbonyl reduction, achieving high stereoselectivity under mild, aqueous conditions. polimi.it The use of whole-cell biocatalysts, such as engineered E. coli or Pseudomonas putida, is a recognized industrial strategy for producing chemicals sustainably. nih.gov Another green technique is the use of microwave-assisted synthesis, which can dramatically shorten reaction times for condensation reactions compared to conventional heating, thereby saving energy.

Side Products and Impurities in Synthesis of this compound

Synthetic pathways are often accompanied by the formation of side products and impurities. In the Friedel-Crafts acylation with maleic anhydride, a major impurity is the residual Lewis acid catalyst, such as aluminum hydroxide, which can co-precipitate with the product and complicate purification. google.com Furthermore, the reaction can be prone to forming isomers if substituted benzenes are used, and over-acylation is a possibility with highly activated aromatic rings. masterorganicchemistry.combeilstein-journals.org

In aldol-type condensation reactions, a significant challenge arises from potential side reactions. When two different carbonyl compounds are used (a "crossed" aldol (B89426) reaction), a mixture of up to four products can form if both reactants can self-condense, leading to a complex mixture that is difficult to separate. lumenlearning.comvedantu.com Even when one partner is non-enolizable, the self-condensation of the ketone partner can still occur as a side reaction. Incomplete dehydration of the aldol addition product can also leave the β-hydroxy intermediate as an impurity in the final product. masterorganicchemistry.com

Chemical Reactivity and Mechanistic Studies of E 4 Phenyl 2 Butenoic Acid

Electrophilic and Nucleophilic Addition Reactions

The electron-withdrawing nature of the carboxyl group in (E)-4-phenyl-2-butenoic acid polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a range of conjugate addition reactions.

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, this involves the addition of a nucleophile to the carbon atom β to the carbonyl group.

Aza-Michael Addition with Amines (e.g., Piperidine (B6355638), Benzylamine)

The addition of nitrogen-based nucleophiles, known as the aza-Michael addition, is a synthetically valuable method for the formation of β-amino acids and their derivatives. While specific studies on the intermolecular addition of piperidine and benzylamine (B48309) directly to this compound are not extensively detailed in the literature, the principles of aza-Michael additions to α,β-unsaturated carbonyls are well-established. These reactions are typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by an acid, which activates the unsaturated system.

An analogous and well-documented example is the intramolecular aza-Michael addition of benzyl (B1604629) (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate. In this reaction, the carbamate (B1207046) nitrogen acts as the nucleophile, attacking the β-carbon of the butenoate chain. This particular transformation has been achieved with high enantioselectivity using a bifunctional organocatalyst, such as N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]-urea, leading to the formation of (2S)-substituted indolines. buchler-gmbh.com This intramolecular variant highlights the susceptibility of the butenoate scaffold to aza-Michael additions.

For intermolecular reactions with amines like piperidine and benzylamine, the reaction would proceed via the nucleophilic attack of the amine on the β-carbon of this compound, followed by protonation of the resulting enolate intermediate to yield the corresponding 3-(amino)-4-phenylbutanoic acid derivative. The reaction conditions, such as the choice of catalyst and solvent, would be crucial in determining the reaction's efficiency and selectivity.

Thiol Addition Reactions (e.g., 2-Mercaptoethanol)

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds is a facile and widely used transformation. Thiols are potent nucleophiles and readily add to the electrophilic β-carbon of systems like this compound. This reaction is often catalyzed by a base, which converts the thiol to the more nucleophilic thiolate anion. wikipedia.org

In the case of 2-mercaptoethanol (B42355), the reaction with this compound would proceed via the attack of the sulfur nucleophile on the β-carbon. This reaction is generally highly regioselective, favoring the 1,4-addition product. The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 3-(2-hydroxyethylthio)-4-phenylbutanoic acid. The presence of the hydroxyl group in 2-mercaptoethanol also introduces the possibility of subsequent intramolecular reactions, such as lactonization, depending on the reaction conditions. wikipedia.org

Regioselectivity and Stereoselectivity in Michael Additions

Michael additions to α,β-unsaturated carbonyl compounds are characterized by their high regioselectivity, with the nucleophile adding to the β-carbon. nih.gov This is a consequence of the electronic nature of the conjugated system, where the β-position is the most electrophilic site for "soft" nucleophiles like amines and thiols.

The stereoselectivity of these additions can be influenced by several factors, including the structure of the substrate, the nucleophile, and the use of chiral catalysts or auxiliaries. In the context of this compound, the addition of a nucleophile to the β-carbon creates a new stereocenter. If the reaction is performed with a chiral catalyst, as seen in the intramolecular aza-Michael addition example, high levels of enantioselectivity can be achieved. buchler-gmbh.com For additions to chiral α,β-unsaturated systems, the existing chirality can direct the incoming nucleophile to one face of the molecule, leading to diastereoselective outcomes. nih.govbeilstein-journals.org The geometry of the double bond (E or Z) can also significantly impact the diastereoselectivity of the addition. nih.gov

Other Conjugate Addition Pathways

Beyond aza- and thiol-Michael additions, other nucleophiles can participate in conjugate additions to this compound. A prominent example is the use of organocuprates, also known as Gilman reagents (R₂CuLi). These are soft nucleophiles that are well-known to favor 1,4-addition over 1,2-addition to α,β-unsaturated carbonyls. masterorganicchemistry.commasterorganicchemistry.com

The reaction of a Gilman reagent with this compound would involve the transfer of an alkyl or aryl group from the copper center to the β-carbon of the butenoate. The mechanism is thought to proceed through a transient copper-containing intermediate, followed by protonolysis to give the 3-substituted-4-phenylbutanoic acid. libretexts.org The stereochemistry of organocuprate additions can be highly selective, often proceeding via a syn-addition pathway. hope.edu The use of chiral ligands on the copper reagent can induce enantioselectivity in the addition.

| Nucleophile Type | Example | General Product | Key Features |

| Amine | Piperidine | 3-(Piperidin-1-yl)-4-phenylbutanoic acid | Aza-Michael addition, often base or acid-catalyzed. |

| Thiol | 2-Mercaptoethanol | 3-((2-Hydroxyethyl)thio)-4-phenylbutanoic acid | Thiol-Michael addition, typically base-catalyzed, high regioselectivity. |

| Organocuprate | (CH₃)₂CuLi | 3,4-Diphenylbutanoic acid | Gilman reagent, favors 1,4-addition, good for C-C bond formation. |

Carboxylic Acid Group Transformations

The carboxylic acid moiety of this compound can undergo a variety of transformations common to this functional group, such as esterification and amide formation, without affecting the α,β-unsaturated system under appropriate conditions.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.compatsnap.comlibretexts.orgmdpi.comyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org For this compound, reaction with an alcohol like ethanol (B145695) under acidic conditions would yield the corresponding ethyl (E)-4-phenyl-2-butenoate.

Amide synthesis from carboxylic acids typically requires the activation of the carboxyl group. A widely used method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, such as benzylamine, to form the corresponding amide, (E)-N-benzyl-4-phenyl-2-butenamide. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. To suppress potential side reactions and racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with the carbodiimide. nih.gov

| Transformation | Reagents | Product |

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl (E)-4-phenyl-2-butenoate |

| Amide Formation | Benzylamine, DCC | (E)-N-Benzyl-4-phenyl-2-butenamide |

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with varied physical and biological properties.

Esterification: The most common method for converting this compound to its corresponding esters is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). sapub.org The reaction is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. Studies on the esterification of the closely related trans-cinnamic acid with various alcohols (ethanol, propanol, butanol) have demonstrated the general applicability of this method. sapub.orgresearchgate.net

Amidation: Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orgchemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid. A widely used reagent for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). libretexts.orgorgoreview.com The reaction mechanism involves the carboxylic acid adding to the DCC molecule, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate serves as an excellent leaving group, which is then displaced by the amine via nucleophilic acyl substitution to form the desired amide. orgoreview.comnih.gov This method is a cornerstone in peptide synthesis and is readily applicable to this compound for the formation of various amides. khanacademy.org

| Transformation | Reagent/Catalyst | Reaction Type | Key Mechanistic Feature |

|---|---|---|---|

| Esterification | Alcohol (ROH), H₂SO₄ (cat.) | Fischer Esterification | Acid-catalyzed nucleophilic acyl substitution. sapub.org |

| Amidation | Amine (RNH₂), DCC | DCC Coupling | Activation of carboxylic acid via O-acylisourea intermediate. orgoreview.comnih.gov |

Reduction and Oxidation Reactions

The unsaturated nature of this compound allows for various reduction and oxidation reactions, targeting either the olefinic bond or the carboxylic acid group.

Reduction: The selective reduction of the carbon-carbon double bond without affecting the carboxylic acid or the aromatic ring can be achieved through catalytic hydrogenation. This is discussed in detail in section 3.3.1. The reduction of the carboxylic acid group to an alcohol is a more challenging transformation that requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing the carboxylic acid, but it will also reduce the conjugated double bond.

Oxidation: The olefinic bond is susceptible to oxidation. Epoxidation can be achieved using peroxy acids or other epoxidizing agents. Mechanistic studies on the epoxidation of cinnamic acid with hydrogen peroxide, catalyzed by manganese complexes, show that the active oxidant is electrophilic. The reaction involves the transfer of an oxygen atom to the double bond, forming an epoxide ring. Another oxidative pathway is cleavage of the double bond. Strong oxidizing agents like ozone (O₃) followed by a workup, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can cleave the C=C bond to yield benzaldehyde (B42025) and other products. Studies on the oxidation of related cinnamaldehyde (B126680) show that under certain conditions, the double bond can be oxidatively cleaved to produce benzaldehyde and benzoic acid. rsc.org The carboxylic acid group itself is generally resistant to further oxidation under typical conditions. Research on cinnamic acid oxidation has shown that the formation of epoxides is favorable, though the rate is influenced by the substituents on the phenyl ring. nih.gov

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

|---|---|---|---|

| Epoxidation | H₂O₂, Mn catalyst | Olefinic C=C | Epoxide |

| Oxidative Cleavage | O₃ or hot KMnO₄ | Olefinic C=C | Benzaldehyde, Glyoxylic acid |

| Hydrogenation | H₂, Pd/C or Rh catalyst | Olefinic C=C | 4-Phenylbutanoic acid |

Olefinic Bond Reactivity

The reactivity of the α,β-unsaturated double bond is a key feature of this compound, enabling additions and cycloadditions.

Hydrogenation and Halogenation

Hydrogenation: Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond of α,β-unsaturated acids. Using catalysts like palladium on carbon (Pd/C) with molecular hydrogen (H₂), the olefinic bond can be saturated to produce 4-phenylbutanoic acid without reducing the carboxylic acid or the aromatic ring. youtube.com Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium catalyst, has also been shown to be effective for the selective reduction of the C=C bond in cinnamic acid. chemmethod.com The proposed mechanism for this transfer hydrogenation involves the formation of a rhodium-hydride species which then delivers hydrogen across the double bond. chemmethod.com The activation energy for hydrogenating the C=C bond is lower than for the -COOH group, allowing for high selectivity. chemmethod.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur, but the reaction is often more complex than with simple alkenes due to the electronic influence of the carboxyl group. A more synthetically important halogenation reaction for this class of compounds is α-halogenation, specifically the Hell-Volhard-Zelinsky (HVZ) reaction. jove.com This reaction introduces a halogen (typically bromine) at the α-carbon (the carbon adjacent to the carboxyl group). It proceeds by first converting the carboxylic acid to an acyl halide using a reagent like phosphorus tribromide (PBr₃). jove.comchemistrysteps.com The resulting acyl bromide readily enolizes, and this enol form then attacks the halogen (Br₂) in an electrophilic addition. Subsequent hydrolysis of the α-halo acyl bromide yields the α-halo carboxylic acid. chemistrysteps.com

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing carboxyl group, makes it a good dienophile in Diels-Alder reactions and a suitable substrate for photochemical cycloadditions.

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. chembam.comwikipedia.orgorganic-chemistry.org The reaction is facilitated by the electron-withdrawing nature of the substituents on the dienophile. libretexts.org Studies involving various derivatives of cinnamic acid reacting with cyclopentadiene (B3395910) have shown that these reactions can produce endo and exo stereoisomeric products, with the endo product often being favored due to secondary orbital interactions. acs.org The reaction rate and yield are influenced by substituents on the phenyl ring of the cinnamic acid derivative. acs.org

[2+2] Cycloaddition: Cinnamic acid and its derivatives are well-known to undergo photochemical [2+2] cycloadditions upon irradiation with UV light. digitellinc.comresearchgate.net These reactions lead to the formation of cyclobutane (B1203170) rings, specifically derivatives of truxinic acid. In the solid state, the regiochemistry and stereochemistry of the photodimerization are controlled by the crystal packing of the molecules. thieme-connect.com To overcome the lack of selectivity often observed in solution, template-directed synthesis using molecules like 1,8-dihydroxynaphthalene can be employed to pre-organize the cinnamic acid derivatives, leading to the formation of single diastereomers of the cyclobutane product in high yield. thieme-connect.comthieme-connect.de

Aromatic Ring Functionalization and Reactivity

The phenyl group of this compound can undergo electrophilic aromatic substitution, although its reactivity is influenced by the deactivating nature of the α,β-unsaturated carbonyl system attached to it. The vinylogous carboxyl group withdraws electron density from the ring, making it less nucleophilic than benzene (B151609) and directing incoming electrophiles primarily to the ortho and para positions, with the meta product also being possible.

A relevant transformation is the Friedel-Crafts acylation. While direct acylation on this compound might be challenging due to catalyst complexation with the carboxyl group, its corresponding acid chloride, (E)-4-phenyl-2-butenoyl chloride (cinnamoyl chloride), can be used. For instance, cinnamoyl chloride can acylate other aromatic compounds, such as naphthalene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), demonstrating the electrophilic character of the cinnamoyl group. iitk.ac.inchegg.com This implies that intramolecular Friedel-Crafts reactions are also a possibility for suitable derivatives, leading to polycyclic systems.

Reaction Kinetics and Reaction Mechanism Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Kinetics: Kinetic studies on the Fischer esterification of carboxylic acids show that the reaction rate is dependent on the structure of both the alcohol and the carboxylic acid, as well as the concentration of the acid catalyst. chembam.com For the hydrogenation of related compounds like 4-phenyl-2-butanone, kinetic models have been developed which show that solvent choice can significantly impact reaction rates and selectivity between hydrogenation of the aromatic ring versus the carbonyl group. researchgate.netresearchgate.net Such models often propose different active sites on the catalyst for different hydrogenation pathways. whiterose.ac.uk

Spectroscopic Characterization and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One- and two-dimensional NMR techniques provide definitive information on the connectivity, regioselectivity, and stereochemistry of (E)-4-Phenyl-2-butenoic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. While specific spectral data for the free carboxylic acid is not detailed in the provided research, data for its ethyl ester, ethyl (E)-4-phenylbut-2-enoate, offers significant insight into the core structure. rsc.org

The ¹H NMR spectrum is particularly crucial for confirming the E (trans) configuration of the double bond. The coupling constant (³JHH) between the two vinylic protons (at C2 and C3) is characteristically large for a trans-alkene, typically around 15 Hz. nih.gov In a study of the ethyl ester of this compound, the vinylic proton at C3 (H-3) appeared as a doublet of triplets at δ 7.10 ppm with a large coupling constant of 15.5 Hz, definitively confirming the E stereochemistry. rsc.org

Table 1: Representative ¹H NMR Data for the Ethyl (E)-4-phenylbut-2-enoate Moiety

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (5H) | 7.40-7.20 | m | - |

| Vinylic H-3 | 7.10 | dt | 15.5, 6.8 |

| Vinylic H-2 | 5.86 | dt | 15.5, 1.6 |

| Methylene (B1212753) H-4 (2H) | 3.53 | dd | 6.8, 1.6 |

Data sourced from a mixture containing ethyl (E)-4-phenylbut-2-enoate in CDCl₃. Chemical shifts for the ethyl group are omitted. rsc.org

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The chemical shifts of the olefinic carbons and the carbonyl carbon are characteristic of an α,β-unsaturated acid derivative.

Table 2: Representative ¹³C NMR Data for the Ethyl (E)-4-phenylbut-2-enoate Moiety

| Carbon Assignment | Chemical Shift (δ ppm) |

| C=O | 166.4 |

| Vinylic C-3 | 148.8 |

| Phenyl C-ipso | 139.1 |

| Phenyl C-ortho/meta/para | 128.8, 128.7, 126.6 |

| Vinylic C-2 | 121.3 |

| Methylene C-4 | 38.6 |

Data sourced from a mixture containing ethyl (E)-4-phenylbut-2-enoate in CDCl₃. Chemical shifts for the ethyl group are omitted. rsc.org

For complex molecules, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the vinylic protons H-2 and H-3, as well as between the vinylic proton H-3 and the adjacent methylene protons at C-4. This confirms the H-C2-C3-C4H₂ connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is paramount for confirming stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. libretexts.org The Nuclear Overhauser Effect (NOE) is distance-dependent. For this compound, the two vinylic protons (H-2 and H-3) are on opposite sides of the double bond. Therefore, a very weak or non-existent cross-peak would be expected between them in a NOESY spectrum. In contrast, the (Z)-isomer would show a strong NOE correlation. Research on related (E)-4-aryl-4-oxo-2-butenoic acid amides has utilized this exact principle, where the E-geometry of the double bond was proven by observing a NOESY integral of less than 1% between the vinylic protons relative to a reference signal. nih.gov

The choice of solvent can significantly influence the chemical shifts in an NMR spectrum, a phenomenon that can be exploited for structural analysis. This is particularly true when using aromatic solvents like benzene-d₆ (C₆D₆), which can induce shifts known as Aromatic Solvent-Induced Shifts (ASIS). nanalysis.com

In the study of complex molecules like 4-Aryl-4-oxo-2-butenoic acids, signals in the ¹H NMR spectrum can be convoluted or overlapping. Changing the solvent from a standard medium like chloroform-d (B32938) (CDCl₃) to an aromatic solvent (C₆D₆) or a more polar one like acetone-d₆ can alter the chemical shifts of nearby protons, often resolving the overlap. nanalysis.comresearchgate.net This is because polar compounds interact differently with magnetically anisotropic aromatic solvents compared to more inert solvents. nanalysis.com This technique is a valuable tool for separating and assigning complex resonance patterns that are common in substituted aromatic systems. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

For this compound, the IR spectrum would show several characteristic absorption bands. While a spectrum for the exact compound is not available, data from its ethyl ester reveals key features of the carbon skeleton. rsc.org The carboxylic acid would be distinguished by a strong, broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a C=O stretching frequency slightly different from that of the ester.

Table 3: Key IR Absorption Bands for the Ethyl (E)-4-phenylbut-enoate Structure

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 1737 | C=O Stretch | α,β-Unsaturated Ester |

| 1650-1600 (est.) | C=C Stretch | Alkene / Aromatic |

| 966 | C-H Bend | trans-Alkene (out-of-plane) |

| 750-690 | C-H Bend | Monosubstituted Benzene (B151609) |

Data sourced from a mixture containing ethyl (E)-4-phenylbut-2-enoate. rsc.org

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric, non-polar bonds like the C=C double bond. For detailed assignments, experimental vibrational spectra are often compared with theoretical spectra generated using computational methods like Density Functional Theory (DFT). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

While specific studies detailing the use of UV-Vis spectroscopy to monitor reactions involving this compound were not found, the principles of the technique are directly applicable. The structure of this compound contains an extended conjugated system, encompassing the phenyl ring, the C=C double bond, and the carbonyl group of the carboxylic acid. This extended π-system allows for electronic transitions (π → π*) at a characteristic wavelength in the UV region.

The formation of this conjugated system from non-conjugated starting materials would lead to the appearance and growth of a distinct absorption maximum. By monitoring the intensity of this absorbance peak over time using a spectrophotometer, one can track the progress of the reaction, determine reaction kinetics, and confirm the completion of the synthesis.

Correlation of UV Absorption Frequencies with Molecular Structure and Solvent Properties

The ultraviolet (UV) absorption spectrum of this compound is dictated by its electronic structure, specifically the presence of a conjugated system involving the phenyl ring, the ethylenic double bond, and the carboxyl group. This conjugation allows for π → π* electronic transitions, which are responsible for the compound's characteristic UV absorption.

The position and intensity of the absorption maximum (λmax) are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net While specific experimental values for this compound in a range of solvents are not detailed in the provided search results, the expected behavior can be inferred from general principles of UV spectroscopy and studies on similar molecules. researchgate.netnih.govvaia.com

The interaction between the solute (this compound) and solvent molecules can alter the energy difference between the ground state and the excited state. researchgate.net

Non-polar Solvents: In non-polar solvents, the molecule exists in a less perturbed state, and the UV spectrum reflects the intrinsic electronic transitions.

Polar Solvents: In polar solvents, the interactions become more significant. For π → π* transitions, polar solvents often cause a bathochromic (red) shift, moving the λmax to a longer wavelength. This occurs because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

Hydrogen Bonding: Protic solvents, such as ethanol (B145695) or methanol, can engage in hydrogen bonding with the carboxylic acid group. This can lead to further shifts in the absorption bands compared to aprotic polar solvents like DMF or chloroform. researchgate.netbiointerfaceresearch.com

The extended conjugation in this compound, where the phenyl ring is conjugated with the double bond, is expected to result in a higher λmax compared to non-conjugated systems like 1-phenyl-2-butene (B75058) (λmax = 208 nm). vaia.com Isomerization that brings the double bond into conjugation with the phenyl ring typically results in a significant bathochromic shift and an increase in molar absorptivity (ε). vaia.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

The molecular formula of this compound is C₁₀H₁₀O₂. alfa-chemistry.com This gives it a monoisotopic mass of approximately 162.068 g/mol . chemspider.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) peak would be observed at an m/z of 162. The fragmentation of this ion provides structural information. Common fragmentation pathways for carboxylic acids involve cleavages adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, the following fragmentation patterns are expected:

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, resulting in the formation of an acylium ion. miamioh.edu

[M - OH]⁺ = 162 - 17 = 145 m/z

Loss of the carboxyl group (•COOH): This cleavage results in the loss of 45 mass units.

[M - COOH]⁺ = 162 - 45 = 117 m/z

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon is characteristic of compounds with a phenylalkyl chain, leading to the formation of the stable tropylium (B1234903) ion or a related C₇H₇⁺ species.

[C₇H₇]⁺ = 91 m/z

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the molecular ion, rearrangements can occur in fragment ions. stackexchange.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 162 | Molecular Ion [M]⁺• | [C₁₀H₁₀O₂]⁺• | Parent ion |

| 145 | [M - OH]⁺ | [C₁₀H₉O]⁺ | Loss of hydroxyl radical from the carboxyl group miamioh.edu |

| 117 | [M - COOH]⁺ | [C₉H₉]⁺ | Loss of the carboxyl group libretexts.org |

Liquid chromatography coupled with UV detection and mass spectrometry (LC/UV/MS) is a powerful technique for the analysis of compounds in complex mixtures. For this compound, this method would allow for its separation, UV-based quantification, and mass-based identification.

In the context of mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is often detected not as the molecular ion (M⁺•), but as a protonated or adducted species. The detection of these adducts is crucial for confirming the molecular weight.

For this compound (MW ≈ 162.19), common adducts observed in LC/MS analysis would include:

Protonated Molecule [M+H]⁺: In positive ion mode, protonation of the carboxylic acid or the carbonyl oxygen would yield an ion at m/z ≈ 163.1.

Sodiated Adduct [M+Na]⁺: The presence of sodium salts in the solvent or system can lead to the formation of a sodium adduct at m/z ≈ 185.1.

Potassiated Adduct [M+K]⁺: Similarly, potassium adducts can be observed at m/z ≈ 201.1.

Deprotonated Molecule [M-H]⁻: In negative ion mode, the acidic proton of the carboxylic acid is easily lost, resulting in an ion at m/z ≈ 161.1.

The specific adducts formed and their relative intensities depend on the ionization source conditions and the composition of the mobile phase.

X-ray Crystallography and Solid-State Characterization

While no specific crystallographic studies for this compound itself were found in the search results, analysis of a closely related compound, (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid, provides significant insight into the methodologies used and the type of structural information that can be obtained. researchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A study on a derivative of the title compound reveals that such an analysis would confirm the (E)-configuration of the double bond. researchgate.net

Conformational analysis would focus on the torsion angles that define the molecule's shape. Key parameters for this compound would include:

The planarity of the conjugated system (-CH=CH-COOH).

The torsion angle between the plane of the phenyl ring and the plane of the butenoic acid chain. This angle determines the extent of overlap between the π-orbitals of the ring and the double bond.

Advanced crystallographic experiments can be used to map the distribution of electron density throughout the molecule. A charge density study was performed on (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid using the Hansen-Coppens multipole model. researchgate.net A similar study on this compound would provide quantitative details about its chemical bonding and electrostatic properties.

The subsequent topological analysis, based on the Quantum Theory of Atoms in Molecules (AIM), characterizes the properties of covalent bonds and non-covalent interactions by analyzing the total electron density (ρ(r)). researchgate.net Key features of this analysis include locating bond critical points (BCPs) and examining the values of the electron density and its Laplacian at these points. This allows for a quantitative description of bond strength and type.

The way molecules of this compound arrange themselves in a crystal (crystal packing) is governed by intermolecular interactions. X-ray diffraction data reveals the nature and geometry of these interactions. For carboxylic acids, a predominant and highly characteristic interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.net

C-H···O interactions: Between phenyl or vinyl hydrogens and carbonyl oxygens.

π-π stacking: Potential interactions between the phenyl rings of adjacent molecules.

The analysis of these interactions is crucial for understanding the physical properties of the solid material and for crystal engineering.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in (E)-4-Phenyl-2-butenoic acid, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on the structurally similar cinnamic acid have demonstrated that DFT methods, such as B3LYP with a suitable basis set, can accurately predict its planar geometry, which is stabilized by the conjugation between the phenyl ring, the double bond, and the carboxylic acid group. scielo.org.mxnih.gov

Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure of this compound. This includes mapping the electron density distribution to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other chemical species. nih.govnih.gov

A representative DFT study on a related compound, 1-benzothiophene-2-carboxylic acid, revealed that the monomeric structure has a calculated dipole moment of 2.92 Debye, indicating a degree of polarity. nih.gov Similar calculations for this compound would provide valuable information about its solubility and intermolecular interactions.

Table 1: Representative Calculated Geometrical Parameters for a Carboxylic Acid Dimer (from a related study)

| Parameter | Bond Length (Å) / Angle (°) |

| O-H...O | 1.65 |

| C=O | 1.23 |

| C-O | 1.35 |

| O-H | 1.01 |

| C-C | 1.48 |

| C=C | 1.34 |

| O-H...O Angle | 176.5 |

| C-O-H Angle | 115.2 |

| Data is illustrative and based on general values for carboxylic acid dimers from computational studies. |

Ab initio and semi-empirical methods are also employed to calculate various molecular descriptors that quantify the chemical characteristics of this compound. Ab initio methods are based on first principles without the use of experimental data, while semi-empirical methods use some experimental parameters to simplify calculations, making them computationally less expensive.

A key set of molecular descriptors are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. wikipedia.org A smaller gap suggests that the molecule is more reactive. researchgate.net For example, a study on cinnamic acid calculated the HOMO-LUMO gap to understand its electronic transitions and reactivity. nih.gov

Atomic charges, another important molecular descriptor, can be calculated using methods like the Mulliken population analysis or Natural Bond Orbital (NBO) analysis. scielo.org.mxnih.gov These charges indicate the partial charge on each atom in the molecule and are crucial for understanding electrostatic interactions. For instance, in cinnamic acid, the oxygen atoms of the carboxylic group carry a significant negative charge, making them potential sites for hydrogen bonding. scielo.org.mx

Table 2: Representative Calculated Frontier Orbital Energies and Related Parameters for a Similar Unsaturated Acid

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| These values are representative and based on computational studies of similar molecules. researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and interactions of this compound.

An MD simulation of this compound in a solvent like water could reveal how the molecule behaves in an aqueous environment. researchgate.netresearchgate.net This would include an analysis of the solvation shell around the molecule, the dynamics of hydrogen bonding between the carboxylic acid group and water molecules, and the rotational and translational motion of the entire molecule. Such simulations are valuable for understanding the compound's solubility and how it might interact with biological macromolecules in an aqueous cellular environment.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule. While the trans configuration of the double bond is generally more stable, MD simulations can investigate the flexibility of the single bonds and the potential for different rotational conformers to exist in solution. The stability of these conformers can be assessed by analyzing the potential energy of the system over the simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.govnih.gov For derivatives of this compound, QSAR studies could be instrumental in designing new molecules with enhanced therapeutic properties.

A typical QSAR study involves several steps. First, a dataset of this compound derivatives with their experimentally measured biological activities (e.g., enzyme inhibition, antimicrobial activity) is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each derivative. These descriptors can be categorized as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. A study on structurally similar butenolides demonstrated the importance of topological parameters in describing their anti-inflammatory activity. oup.com Similarly, for derivatives of this compound, a QSAR model could identify which structural features are most important for a particular biological effect. This knowledge can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthesis of more potent and selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. mdpi.comchemrxiv.org For this compound, molecular docking can be used to investigate its potential interactions with various biological targets.

In a molecular docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank. The structure of this compound is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity and identify the most likely binding pose.

These studies can provide valuable insights into the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. For example, docking studies on other unsaturated carboxylic acids have shown how the carboxylate group can form key hydrogen bonds with active site residues of enzymes. nih.govnih.gov By understanding these interactions, researchers can propose modifications to the structure of this compound to improve its binding affinity and selectivity for a particular target.

Table 3: Representative Molecular Docking Results for a Carboxylic Acid Ligand with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond, Pi-Alkyl |

| This data is illustrative and based on a representative molecular docking study of a similar compound. |

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of this compound, which can be a valuable tool for interpreting experimental spectra and confirming the compound's structure.

The infrared (IR) spectrum can be simulated using DFT calculations. rsc.org By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies for the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the various C-H and O-H stretches can be compared to experimental data to confirm the presence of these functional groups. docbrown.inforesearchgate.net For example, in unsaturated carboxylic acids, the C=O absorption is typically found between 1710 and 1760 cm⁻¹, while the O-H stretch gives a broad absorption between 2500 and 3300 cm⁻¹. pressbooks.pub

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com These calculations can predict the ¹H and ¹³C NMR spectra of this compound. rsc.orgnmrdb.org The predicted chemical shifts for the protons on the phenyl ring, the vinylic protons, and the protons on the methylene (B1212753) group can be compared to experimental spectra to aid in signal assignment. The carboxyl carbon in ¹³C NMR of α,β-unsaturated acids typically appears in the range of 165-185 δ. pressbooks.pub

Table 4: Representative Predicted ¹H NMR Chemical Shifts for a Similar Unsaturated Carboxylic Acid

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.1 |

| Vinylic (α to COOH) | 6.4 |

| Vinylic (β to COOH) | 7.8 |

| Aromatic | 7.3 - 7.6 |

| Methylene (-CH₂-) | 3.6 |

| These values are representative and based on computational predictions for similar structures. orgchemboulder.com |

Linear Free Energy Relationships (LFER) for Reactivity Predictions

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing a quantitative framework to understand and predict how changes in the structure of a reactant affect the rate or equilibrium of a chemical reaction. The most well-known LFER is the Hammett equation, which describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca For a molecule like this compound, which contains a phenyl group, LFER principles can be applied to predict how substituents on this phenyl ring will alter its reactivity.

The core of the Hammett equation is the correlation of reaction rates or equilibrium constants for a series of reactions with two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The equation is expressed as: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type. viu.calibretexts.org

Electron-withdrawing groups (e.g., -NO₂) have positive σ values.

Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values.

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. It is independent of the substituent but dependent on the reaction type and conditions (e.g., solvent, temperature). wikipedia.orgviu.ca

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the buildup of positive charge in the transition state. viu.ca

While specific LFER studies detailing the ρ value for reactions of this compound are not extensively documented in readily available literature, the principles can be illustrated using data from analogous systems, such as substituted benzoic acids and their esters. The electronic effects of substituents on the phenyl ring of this compound would be expected to transmit through the benzene (B151609) ring and the butenoic acid side chain, influencing the reactivity at the carboxylic acid group or the double bond.

Detailed Research Findings

Research has extensively used the Hammett equation to correlate reactivity with substituent effects in aromatic systems. For instance, the dissociation of substituted benzoic acids in water at 25°C is the reference reaction for which ρ is defined as 1.00. viu.ca This allows for the calculation of various σ constants.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data sourced from studies on substituted benzoic acids. libretexts.orgviu.ca

To illustrate how LFER predicts reactivity, one can examine the alkaline hydrolysis of substituted ethyl benzoates. This reaction has a positive reaction constant (ρ = +2.56 in 85% ethanol (B145695)/water), indicating that it is significantly accelerated by electron-withdrawing substituents. viu.ca These substituents help to stabilize the negatively charged intermediate formed during the reaction.

| Substituent (X in X-C₆H₄COOC₂H₅) | σ_para Value | Predicted Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | -0.27 | 0.20 |

| -CH₃ | -0.17 | 0.37 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 3.88 |

| -NO₂ | +0.78 | 99.53 |

The predicted relative rate is calculated using the Hammett equation: k/k₀ = 10^(ρσ), with ρ = +2.56. viu.ca

For this compound, a similar trend would be expected for reactions where nucleophilic attack occurs at the carboxyl carbon or the double bond is involved in a reaction sensitive to electron density. For example, in an esterification reaction, which is acid-catalyzed, the reaction constant (ρ) is typically small and negative (e.g., -0.085 for benzoic esters in ethanol), indicating a weak dependence on substituent effects but favorability by electron-donating groups. wikipedia.org Conversely, a reaction involving nucleophilic addition to the double bond would likely have a positive ρ value, as electron-withdrawing groups on the phenyl ring would decrease electron density at the β-carbon, making it more electrophilic.

By applying the principles of LFER, researchers can thus make robust, quantitative predictions about the reactivity of new derivatives of this compound based on the known electronic properties of various substituents.

Synthesis and Characterization of Derivatives and Analogues of E 4 Phenyl 2 Butenoic Acid

Synthesis of Substituted Arylamides of (E)-4-Aryl-4-oxo-2-butenoic Acids

The synthesis of substituted arylamides of (E)-4-aryl-4-oxo-2-butenoic acids is a key area of research, primarily due to their potential biological activities. A common synthetic route involves the Friedel–Crafts acylation of substituted benzenes with maleic anhydride (B1165640) to produce aroylacrylic acids. nih.gov These acids are then converted to their corresponding acid chlorides using an agent like phosphorous oxychloride. The final step is the in-situ reaction of these acid chlorides with various aromatic or alicyclic amines to yield the desired arylamides. nih.gov The E-configuration of the double bond in these compounds is consistently confirmed by the coupling constants of the vinylic protons in their NMR spectra, which are approximately 15 Hz. nih.gov

Design and Synthetic Strategies for Chalcone-Aroylacrylic Acid Chimeras

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are known for their broad spectrum of biological activities. nih.govnih.gov This has inspired the design of hybrid molecules that combine the structural features of chalcones with aroylacrylic acids. nih.gov The strategy involves creating chimeras by incorporating an amide moiety between the α,β-unsaturated carbonyl system of the aroylacrylic acid and an aromatic ring, mimicking the B ring of chalcones. nih.gov This design is predicated on the hypothesis that such hybrids may exhibit enhanced or novel biological properties. The synthesis of these chimeras follows the general method for arylamide production, starting from the corresponding aroylacrylic acids. nih.gov

Preparation of Methyl Esters of 4-Oxo-4-phenyl-2-butenoates

The preparation of methyl esters of 4-oxo-4-phenyl-2-butenoic acid is an important transformation, often aimed at creating derivatives for further study or as intermediates for more complex molecules. google.comresearchgate.net One established method involves the oxalylation of aryl methyl ketones with dimethyl oxalate (B1200264) in the presence of sodium methoxide, which yields sodium ketoenolate esters that can be hydrolyzed to the corresponding ketoenol esters. researchgate.net Another approach is the direct esterification of the parent carboxylic acid. google.com For instance, (E)-4-oxo-4-phenyl-2-butenoic acid can be esterified to its methyl ester. chemicalbook.combldpharm.com A Wittig-type reaction provides another route, where carbomethoxymethylene triphenylphosphine (B44618) is reacted with 2-(bromoacetyl)pyridine to synthesize the methyl ester of 4-(2-pyridyl)-4-oxo-2-butenoic acid. prepchem.com

Formation of Hydrazino and Pyrazolone (B3327878) Derivatives

(E)-4-Aryl-4-oxo-2-butenoic acids and their derivatives are versatile precursors for synthesizing various heterocyclic compounds, including hydrazino and pyrazolone derivatives. researchgate.netnih.gov The reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with aromatic hydrazides can yield 4-aryl-2-(2-aroylhydrazinylidene)-4-oxobutanoic acids. researchgate.net These products can exist in equilibrium with a cyclic pyrazolinic form. researchgate.net

Pyrazolones can also be synthesized through the condensation of α,β-ethylenic ketones with hydrazine (B178648) derivatives, which initially form pyrazolines that are subsequently oxidized to pyrazoles. nih.gov Another common method is the reaction of 1,3-dicarbonyl compounds, such as ethyl acetoacetate, with phenylhydrazine (B124118) to produce 1,3,5-substituted pyrazoles. nih.govyoutube.com The reaction conditions can be optimized to accelerate dehydration and improve yields. nih.gov

Synthesis of Butenoic Acid-Derived Heterocycles (e.g., Pyridazinones, Benzo[h]quinazolines)

The carbon skeleton of butenoic acid serves as a valuable building block for a variety of fused heterocyclic systems.

Pyridazinones : These heterocycles can be synthesized from butenoic acid precursors. For example, 6-aryl-3(2H)-pyridazinones can be reacted with ethyl 2-bromobutanoate to form esters, which are then hydrolyzed to 3(2H)-pyridazinone-butanoic acids. nih.gov These acids are key starting materials for creating more complex structures like pyrrolo[1,2-b]pyridazines through cycloaddition reactions. nih.gov Another route to pyridazinones involves a one-pot reaction of para-substituted acetophenones with glyoxalic acid, followed by ring closure with hydrazine hydrate. nih.gov

Benzo[h]quinazolines : The synthesis of these complex heterocycles can be achieved through various cyclization strategies. One approach involves the iodine-catalyzed reaction of anthranilic acid derivatives with 4-oxocarboxylic acids. nih.gov This demonstrates the utility of butenoic acid-related structures in building fused quinazoline (B50416) systems.

Design and Synthesis of Aryl Butenoic Acid Derivatives for Specific Biological Targets

The rational design and synthesis of aryl butenoic acid derivatives are often guided by the goal of targeting specific biological pathways or molecules. researchgate.netnih.gov For example, new aryl butenoic acid derivatives have been synthesized as potential histone deacetylase (HDAC) inhibitors by combining substituted phenyl rings with a double bond in the linker and a metal-binding group. researchgate.net

In another example, inspired by the natural product promysalin, which selectively inhibits P. aeruginosa, new aromatic analogues have been designed. nih.gov Computational studies suggested that these analogues could target the succinate (B1194679) dehydrogenase enzyme through π-π stacking interactions, leading to the synthesis of derivatives with potential as species-specific antibacterial agents. nih.gov The synthesis of these targeted molecules often involves multi-step sequences, such as the Claisen-Schmidt condensation to form chalcones, which are then used to build more complex hybrid molecules. nih.govnih.gov

Characterization of Novel Derivatives using Comprehensive Analytical Techniques

The structural elucidation of newly synthesized derivatives of (E)-4-phenyl-2-butenoic acid is accomplished using a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the structure of these derivatives. nih.govnih.govmdpi.comsemanticscholar.org In ¹H NMR, the coupling constant (³JHH) of the vinylic protons, typically around 15 Hz, is crucial for confirming the E-configuration of the double bond. nih.gov Techniques like NOESY can provide further proof of the geometry. nih.gov ¹³C NMR is used to identify the carbon signals of the carbonyl and carboxylic acid groups, which appear at downfield chemical shifts. mdpi.comsemanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. nih.govmdpi.comsemanticscholar.org Characteristic absorption bands for the amide C=O, asymmetric and symmetric C=O of the carboxyl group, and N-H and O-H stretching vibrations are typically observed. mdpi.comsemanticscholar.org

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to aid in structural confirmation. jofamericanscience.org

X-ray Crystallography : For crystalline compounds, single-crystal X-ray analysis provides definitive proof of the molecular geometry and stereochemistry, such as confirming the E-configuration of the double bond. nih.gov

Below is a table summarizing the analytical data for a representative derivative, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. mdpi.comsemanticscholar.org

The following table lists the yields for the synthesis of various (E)-2-arylidine-4-oxo-4-arylaminobutanoic acids via microwave irradiation. jofamericanscience.org

Investigation of Biological Activities and Mechanistic Studies Non Human/non Clinical

Antiproliferative Activity against Neoplastic Cell Lines

Derivatives of (E)-4-aryl-4-oxo-2-butenoic acid have demonstrated significant antiproliferative capabilities against several human tumor cell lines. nih.govnih.govresearchgate.net In a study involving twenty-nine different (E)-4-aryl-4-oxo-2-butenoic acid amides, potent activity was observed against HeLa (human cervix carcinoma), FemX (human melanoma), and K562 (human chronic myelogenous leukemia) cell lines. nih.govnih.gov

The antiproliferative effects were generally recorded in the low-micromolar to submicromolar concentration ranges. nih.gov Notably, derivatives featuring alkyl substituents on the aroyl moiety were identified as the most active across all tested cell lines. nih.govnih.gov For the K562 cell line, which proved to be the most sensitive, the majority of the tested compounds exhibited IC₅₀ values within a narrow range of 0.34–0.82 μM. nih.gov In contrast, against the FemX cell line, compounds with halogen or methoxy (B1213986) substituents at the aroyl moiety were less active, showing IC₅₀ values above 2 μM. nih.gov

Table 1: Antiproliferative Activity of Selected (E)-4-aryl-4-oxo-2-butenoic Acid Amides

| Cell Line | Activity Range | Key Findings |

|---|---|---|

| HeLa | Micromolar to Submicromolar | Broad activity observed across various derivatives. nih.govnih.gov |

| FemX | Micromolar to Submicromolar | Derivatives with alkyl-substituents on the aroyl moiety showed high potency; halogen or methoxy-substituted derivatives were less active (IC₅₀ > 2 μM). nih.gov |

| K562 | 0.34–0.82 μM | Most sensitive cell line to the tested compounds. nih.gov |

Inhibition of Tubulin Polymerization (in vitro studies)

The mechanism of action for the antiproliferative effects of (E)-4-aryl-4-oxo-2-butenoic acid amides has been linked to the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov Studies have shown that fourteen compounds from a tested series inhibited tubulin assembly with IC₅₀ values below 20 μM. nih.gov

The most potent inhibitor of tubulin assembly was the unsubstituted parent compound, which displayed an IC₅₀ of 2.9 μM. nih.govnih.gov Other effective inhibitors typically had small substituents on the aroyl moiety and an unsubstituted phenylamide portion. nih.gov Cytofluorimetric analysis of K562 cells treated with active compounds revealed an accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule formation. nih.govnih.gov However, it was concluded that while these compounds are effective antitubulin agents, the inhibition of microtubule polymerization is not their principal mode of action. nih.gov This is supported by the finding that some of the most potent antiproliferative agents were inactive as tubulin inhibitors, indicating a different structure-activity relationship for tubulin inhibition versus general cytotoxicity. nih.gov

Table 2: In Vitro Tubulin Polymerization Inhibition by (E)-4-aryl-4-oxo-2-butenoic Acid Amides

| Compound Type | IC₅₀ Value | Observations |

|---|---|---|

| Unsubstituted Compound | 2.9 μM | Most potent inhibitor of tubulin assembly. nih.govnih.gov |

| Various Derivatives | < 20 μM | Fourteen compounds showed significant inhibitory activity. nih.gov |

| Compounds with Phenylamide Substituents | Weak or Inactive | Substitution on the phenylamide moiety reduced or eliminated antitubulin activity. nih.gov |

Enzyme Inhibition Studies (in vitro)

Histone Deacetylase (HDAC) Inhibition by Aryl Butenoic Acid Derivatives

Aryl butenoic acid derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. mdpi.com Histone deacetylases are enzymes that play a crucial role in epigenetic gene regulation, and their inhibition is a key strategy in cancer therapy. uniprot.orgfrontiersin.org In one study, new aryl butenoic acid derivatives were synthesized featuring hydroxy- or methoxy-substituted phenyl rings as a "capping group" and a carboxylic enoic ester moiety to act as a zinc-binding group. mdpi.com The HDAC inhibition activity of these synthesized compounds was evaluated using an in vitro fluorometric assay with HeLa nuclear extract, which contains various HDAC enzyme isoforms. mdpi.com

Furthermore, 4-Phenyl-3-butenoic acid (PBA), a structurally related compound, has been identified as a novel HDAC inhibitor. nih.gov In vitro studies demonstrated that PBA and a more potent amidation inhibitor, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), inhibit HDAC enzymes at micromolar concentrations. nih.gov The IC₅₀ values for AOPHA-Me were found to be approximately 30-fold lower than those for PBA against selected HDAC isoforms, indicating its superior potency. nih.gov

Table 3: In Vitro HDAC Inhibition by Phenyl Butenoic Acid Derivatives

| Compound | Target | Potency |

|---|---|---|

| 4-Phenyl-3-butenoic acid (PBA) | HDAC enzymes | Micromolar concentrations. nih.gov |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | HDAC enzymes | ~30-fold more potent than PBA against selected HDAC isoforms. nih.gov |

Inhibition of Bacterial Menaquinone Biosynthesis Pathway Enzymes (e.g., MenB) by Methyl Butenoates

Methyl esters of 4-oxo-4-phenyl-but-2-enoic acid have been identified as potent inhibitors of the bacterial menaquinone (Vitamin K2) biosynthesis pathway, a critical process for bacterial respiration. These compounds specifically target MenB, a 1,4-dihydroxyl-2-naphthoyl-CoA synthase. The inhibitory mechanism involves the formation of an adduct with coenzyme A (CoA) within the bacterial cells.